molecular formula C21H25ClN2O2 B606514 CBL0137 hydrochloride CAS No. 1197397-89-9

CBL0137 hydrochloride

Cat. No. B606514
CAS RN: 1197397-89-9
M. Wt: 372.9 g/mol
InChI Key: IXRKBBVMDMKAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .


Chemical Reactions Analysis

This compound has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .

In Vivo

CBL0137 hydrochloride has been used in a variety of in vivo studies. It has been studied for its potential therapeutic applications in the treatment of inflammation, asthma, and allergic diseases. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.

In Vitro

CBL0137 hydrochloride has also been used in a variety of in vitro studies. It has been studied for its ability to inhibit the enzyme phosphodiesterase-4 (this compound), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, it has been studied for its potential to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators.

Mechanism of Action

Target of Action

CBL0137 hydrochloride, also known as Curaxin 137, primarily targets the FACT (FAcilitates Chromatin Transcription) complex , a histone chaperone . It also interacts with p53 and NF-κB pathways, which are dysregulated in almost all tumors . These targets play a crucial role in regulating cell growth and survival, making them attractive targets for therapeutic intervention .

Mode of Action

The main mechanism of CBL0137 action is considered to be DNA binding , followed by nucleosome destabilization and the inhibition of the FACT complex . This leads to the activation of p53 and the inhibition of NF-κB . CBL0137 also causes the dissociation of CTCF from its binding sites, disrupting chromatin loops and the 3D genome organization .

Biochemical Pathways

CBL0137 affects several biochemical pathways. It inhibits the expression of DNA methyltransferase DNMT3a in cells, both at the mRNA and protein levels . It also decreases the level of integral DNA methylation . Furthermore, it has been shown to decrease the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation . Other pathways, such as NOTCH1 and heat shock factor 1 (HSF1), are also involved in the process .

Result of Action

This compound exhibits significant anti-growth activity against various cancer cell lines and patient-derived tumor cells . It induces cancer cell apoptosis and has been shown to activate epigenetically silenced genes . It also leads to a complete absence of living cells at concentrations above 2.5 μM .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, CBL0137 treatment can suppress HSF1/hsp70 transcription and cause tumor cell death, and its efficacy can be improved by hyperthermia . Conversely, CBL0137 can downregulate HSF1 to inhibit heat shock responses brought by hyperthermia, thereby increasing tumor cell apoptosis .

Biological Activity

CBL0137 hydrochloride has been studied for its potential therapeutic applications in the treatment of inflammation, asthma, and allergic diseases. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. It has also been studied for its ability to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. It has also been studied for its ability to modulate the expression of genes involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

The use of CBL0137 hydrochloride in lab experiments offers several advantages. It is a relatively inexpensive and readily available compound, and it has been studied for its potential to modulate the release of neurotransmitters in the brain, and to inhibit the release of inflammatory mediators. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects on humans have not been extensively studied.

Future Directions

For research include further investigation into its mechanism of action and its potential therapeutic applications in the treatment of inflammation, asthma, and allergic diseases. Additionally, further research is needed to better understand its effects on cognitive function in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Other potential areas of research include its effects on gene expression, its potential to modulate the release of neurotransmitters in the brain, and its ability to inhibit the release of inflammatory mediators.

Synthesis Methods

CBL0137 hydrochloride is synthesized by reacting 4-amino-5-chloro-2-methoxybenzoic acid with hydrochloric acid. This reaction yields this compound and 4-amino-5-chloro-2-methoxybenzoic acid hydrochloride. The hydrochloride form of CBL0137 is then purified using silica gel chromatography.

Safety and Hazards

CBL0137 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

CBL0137 hydrochloride is an inhibitor of the histone chaperone, FACT . It can also activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It interacts with enzymes and proteins such as p53, NF-κB, and the FACT complex, which includes two subunits, SPT16 and SSRP1 .

Cellular Effects

This compound has significant antitumor effects in various types of cells. It inhibits human B-NHL cell proliferation by inducing cell cycle arrest in the S phase via the c-MYC/p53/p21 pathway . Furthermore, it triggers reactive oxygen species (ROS) generation and induces apoptosis and autophagy in B-NHL cells through the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the FACT complex, thereby activating p53 and inhibiting NF-κB . It also downregulates the expression of DNA methyltransferase DNMT3a and decreases the level of integral DNA methylation . Moreover, it decreases the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation .

Temporal Effects in Laboratory Settings

This compound shows significant anticancer effects over time in laboratory settings. Treatment with this compound leads to complete absence of living cells at concentrations above 2.5 μM . It also causes a greater reduction in the number of colonies formed, not only in MiaPaCa-2 cells when combined with gemcitabine, but also in gemcitabine-resistant PANC-1 cells .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce tumor burden in vivo . It has been reported that this compound, given by oral gavage at a non-toxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It affects the c-MYC/p53/p21 pathway, the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways, and the NOTCH1 and heat shock factor 1 (HSF1) pathways .

Transport and Distribution

It is known that this compound can sequester the FACT complex from chromatin, thereby producing cytotoxic effects .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with chromatin and the FACT complex .

properties

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197397-89-9
Record name CBL-0137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.